molecular formula C15H15N3O B4983681 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole

1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole

Cat. No. B4983681
M. Wt: 253.30 g/mol
InChI Key: IRLWUTSOOAFSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole, also known as MBTH, is a benzotriazole derivative that has gained significant attention in the field of scientific research. It is a versatile compound with various applications in different fields, including biochemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research. It is commonly used as a colorimetric reagent for the detection of various analytes, including amino acids, peptides, and proteins. 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole reacts with these analytes to form a blue-colored product that can be quantified spectrophotometrically. This colorimetric assay is widely used in biochemistry and analytical chemistry for the quantification of proteins and peptides.

Mechanism of Action

The mechanism of action of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole involves the formation of a complex between 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole and the analyte. The complex formation occurs through the reaction of the carbonyl group of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole with the amino group of the analyte. This reaction leads to the formation of a blue-colored product, which can be quantified spectrophotometrically.
Biochemical and Physiological Effects
1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole does not have any known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole is its high sensitivity and selectivity for the detection of various analytes. It is a simple and cost-effective method for the quantification of proteins and peptides. However, 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole has some limitations, including its interference with other compounds that contain amino groups, such as urea and guanidine. Additionally, the reaction between 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole and the analyte is pH-dependent, which can affect the accuracy of the assay.

Future Directions

There are several future directions for the use of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole in scientific research. One potential application is the development of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole-based assays for the detection of other analytes, such as nucleic acids and carbohydrates. Additionally, 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole can be used as a probe for the detection of protein-protein interactions. Furthermore, the use of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole in the development of biosensors for the detection of analytes in complex matrices, such as blood and urine, is an exciting area of research.
Conclusion
In conclusion, 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole is a versatile compound with various applications in scientific research. Its synthesis method is straightforward, and it has high sensitivity and selectivity for the detection of various analytes. 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole has no known biochemical or physiological effects, making it a safe and non-toxic compound to use in the lab. Although it has some limitations, 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole has several potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole involves the reaction of 2-methylbicyclo[2.2.1]hept-5-en-2-ylcarbonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. This reaction yields 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole as a white solid with a melting point of 202-204°C. The purity of 1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole can be enhanced by recrystallization from ethanol or acetone.

properties

IUPAC Name

benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-15(9-10-6-7-11(15)8-10)14(19)18-13-5-3-2-4-12(13)16-17-18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWUTSOOAFSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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